

Physicochemical properties of Tert-butyl 2-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

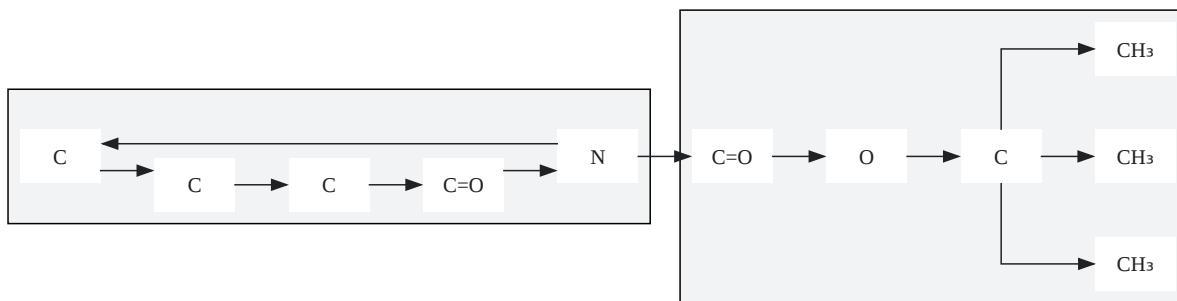
Compound Name: *Tert-butyl 2-oxopyrrolidine-1-carboxylate*

Cat. No.: *B125022*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Tert-butyl 2-oxopyrrolidine-1-carboxylate**

Prepared by: Gemini, Senior Application Scientist


Abstract

Tert-butyl 2-oxopyrrolidine-1-carboxylate, commonly referred to as N-Boc-2-pyrrolidinone, is a pivotal chemical intermediate with significant utility in diverse fields, particularly in pharmaceutical research and flavor synthesis. Its unique structure, featuring a lactam ring protected by a tert-butoxycarbonyl (Boc) group, provides a stable yet strategically reactive scaffold for complex molecular assembly. This guide offers a comprehensive exploration of its core physicochemical properties, spectroscopic signature, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile building block in their work. We will delve into the causality behind its reactivity, provide validated experimental protocols for its synthesis and characterization, and summarize its safety and handling requirements.

Molecular Structure and Identification

Understanding the fundamental structure of N-Boc-2-pyrrolidinone is key to appreciating its chemical behavior. The molecule consists of a five-membered lactam (a cyclic amide), 2-pyrrolidinone, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This

bulky, electron-withdrawing Boc group modifies the nucleophilicity of the nitrogen and influences the reactivity of the adjacent methylene group.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Tert-butyl 2-oxopyrrolidine-1-carboxylate**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	tert-butyl 2-oxopyrrolidine-1-carboxylate
Synonyms	1-Boc-2-pyrrolidinone, N-Boc-2-pyrrolidinone, 2-Oxopyrrolidine-1-carboxylic acid tert-butyl ester
CAS Number	85909-08-6 [1] [2] [3]
Molecular Formula	C ₉ H ₁₅ NO ₃ [2] [3]
Molecular Weight	185.22 g/mol [2] [3]
InChI	1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
InChIKey	GJJYYMXBCYYXPQ-UHFFFAOYSA-N
SMILES	CC(C)(C)OC(=O)N1CCCC1=O

Physicochemical Properties

The physical state and solubility of N-Boc-2-pyrrolidinone dictate its handling and reaction conditions. It is typically a liquid or a low-melting solid at room temperature, soluble in a range of common organic solvents.[\[1\]](#)[\[2\]](#)

Table 2: Key Physicochemical Data

Property	Value	Source(s)
Appearance	White or Colorless to Light yellow/orange powder, lump, or clear liquid. [2]	TCI, ChemBK
Physical State (20°C)	Liquid [2]	TCI
Density	1.086 g/mL at 25°C	Sigma-Aldrich
Boiling Point	100-105°C at 0.5 mmHg	Sigma-Aldrich
Flash Point	113°C (235.4°F) - closed cup [3]	ChemBK, Sigma-Aldrich
Refractive Index (n _{20/D})	1.466 [3]	ChemBK, Sigma-Aldrich
Solubility	Soluble in methanol and chloroform. [1]	N-Boc-2-pyrrolidinone: A Versatile Intermediate
Storage Conditions	Refrigerate (0-10°C), store under inert gas. [2]	TCI
Sensitivity	Air and heat sensitive. [2]	TCI

Spectroscopic Profile for Structural Elucidation

Structural confirmation of N-Boc-2-pyrrolidinone relies on standard spectroscopic techniques. The data from NMR, IR, and MS provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

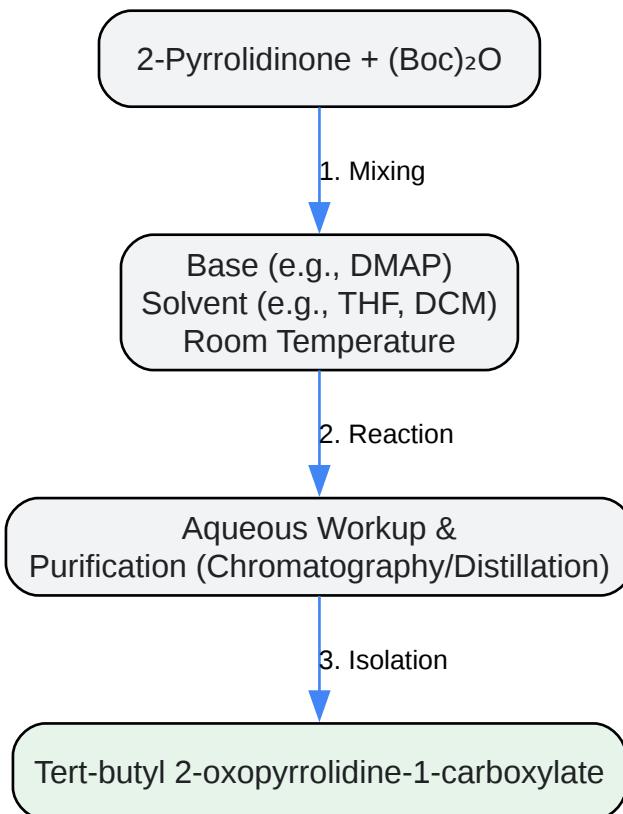
- ¹H NMR: The proton spectrum is characterized by three main regions. The nine chemically equivalent protons of the tert-butyl group produce a sharp singlet around 1.5 ppm. The protons on the pyrrolidinone ring appear as multiplets between approximately 2.0 and 3.6 ppm. The two protons alpha to the lactam carbonyl (C5-H₂) are typically around 2.5 ppm, while the two protons adjacent to the nitrogen (C3-H₂) are further downfield, around 3.6 ppm, due to the influence of the electronegative nitrogen atom.
- ¹³C NMR: The carbon spectrum shows distinct signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons near 28 ppm). The pyrrolidinone ring carbons

appear in the aliphatic region (approx. 18-45 ppm). Two carbonyl carbons are observed at the downfield end of the spectrum: the lactam carbonyl (C=O) around 175 ppm and the carbamate carbonyl (Boc C=O) at a slightly higher field, typically around 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions. The lactam carbonyl typically appears around $1700\text{-}1750\text{ cm}^{-1}$, while the carbamate carbonyl of the Boc group is observed at a higher frequency, approximately $1750\text{-}1790\text{ cm}^{-1}$. The difference in frequency is due to the electronic effects of the adjacent atoms (nitrogen in the ring vs. oxygen in the carbamate). Additional peaks corresponding to C-H and C-N stretching are also present.

Mass Spectrometry (MS)


Under standard electron ionization (EI) conditions, the molecular ion peak (M^+) at $m/z = 185$ is expected. A prominent fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butyl group to give a fragment at $m/z = 129$, or the loss of the entire Boc group.

Synthesis, Reactivity, and Applications

The utility of N-Boc-2-pyrrolidinone stems from the predictable reactivity conferred by its functional groups.

Synthesis Workflow

The most common and straightforward synthesis involves the N-acylation of 2-pyrrolidinone with di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-Boc-2-pyrrolidinone.

Core Reactivity

The Boc group serves two primary functions: it protects the lactam nitrogen from participating in reactions and its electron-withdrawing nature acidifies the protons on the carbon alpha to the lactam carbonyl (the C3 position). This acidification is the cornerstone of its application as a synthetic intermediate.

- Asymmetric α -Deprotonation: The protons at the C3 position can be selectively removed by strong, non-nucleophilic bases like sec-butyllithium (s-BuLi), often in the presence of a chiral ligand such as (-)-sparteine.^[4] This generates a chiral enolate that can react with various electrophiles (e.g., alkyl halides, aldehydes) to form substituted pyrrolidinone derivatives with high enantioselectivity. This method is a powerful tool for building stereochemically complex molecules.^{[4][5]}

- **Ugi Reaction:** N-Boc-2-pyrrolidinone is a valuable component in multicomponent reactions like the Ugi reaction.^[1] This allows for the rapid assembly of complex molecular scaffolds, which is highly advantageous in drug discovery for generating libraries of diverse compounds.^[1]
- **Boc Group Deprotection:** The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), regenerating the free secondary amine of the lactam for further functionalization.

Key Applications

- **Pharmaceutical Drug Development:** The pyrrolidine ring is a common motif in many biologically active compounds. N-Boc-2-pyrrolidinone provides a robust starting point for synthesizing complex pyrrolidine-based structures, including inhibitors for targets like the enoyl-acyl carrier protein reductase (InhA) in *Mycobacterium tuberculosis*.^[6] Its role in combinatorial chemistry facilitates the rapid exploration of chemical space to identify novel drug candidates.^[7]
- **Flavor Synthesis:** In the food and fragrance industry, N-Boc-2-pyrrolidinone can be converted into valuable Maillard flavor compounds through specific oxidative reactions.^[1]

Safety and Handling

Proper handling of N-Boc-2-pyrrolidinone is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H315	Causes skin irritation.
Hazard	H319	Causes serious eye irritation.
Precaution	P264	Wash skin thoroughly after handling.
Precaution	P280	Wear protective gloves/eye protection/face protection.
Precaution	P302+P352	IF ON SKIN: Wash with plenty of water. [8]
Precaution	P337+P313	If eye irritation persists: Get medical advice/attention.

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)
- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[9\]](#)[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[\[9\]](#) As it is air and heat sensitive, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.[\[2\]](#)
- First-Aid Measures:
 - Skin Contact: Immediately wash off with soap and plenty of water.[\[9\]](#)[\[10\]](#)
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[9\]](#)[\[10\]](#)
 - Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[\[9\]](#)[\[10\]](#)

Experimental Protocols

The following protocols are provided as validated examples for the synthesis and characterization of this compound.

Protocol 1: Synthesis of Tert-butyl 2-oxopyrrolidine-1-carboxylate

- Objective: To synthesize N-Boc-2-pyrrolidinone from 2-pyrrolidinone.
- Materials: 2-pyrrolidinone, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF), Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄.
- Procedure:
 - To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF in a round-bottom flask, add DMAP (0.1 eq).
 - Stir the solution at room temperature and add a solution of (Boc)₂O (1.1 eq) in THF dropwise over 30 minutes.
 - Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NH₄Cl and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
 - Purify the crude product by flash column chromatography or vacuum distillation to yield the pure product.

Protocol 2: NMR Sample Preparation and Analysis

- Objective: To confirm the structure and purity of the synthesized product via ¹H NMR.
- Materials: Synthesized N-Boc-2-pyrrolidinone, Deuterated chloroform (CDCl₃), NMR tube.

- Procedure:
 - Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of CDCl_3 .
 - Transfer the solution to a clean, dry NMR tube.
 - Acquire the ^1H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).
 - Validation: The resulting spectrum should show a sharp singlet at ~1.5 ppm integrating to 9H (Boc group) and a series of multiplets between 2.0-3.7 ppm integrating to a total of 6H (pyrrolidinone ring protons). The absence of a broad NH peak (from starting material) and the correct integration ratios confirm the product's identity and high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. [tert-Butyl 2-Oxopyrrolidine-1-carboxylate | 85909-08-6 | Tokyo Chemical Industry Co., Ltd. \(JP\) \[tcichemicals.com\]](http://tert-Butyl 2-Oxopyrrolidine-1-carboxylate | 85909-08-6 | Tokyo Chemical Industry Co., Ltd. (JP) [tcichemicals.com])
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase \(InhA\) from Mycobacterium tuberculosis - PMC \[pmc.ncbi.nlm.nih.gov\]](http://Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov])
- 7. [Applications of combinatorial technologies to drug discovery. 1. Background and peptide combinatorial libraries - PubMed \[pubmed.ncbi.nlm.nih.gov\]](http://Applications of combinatorial technologies to drug discovery. 1. Background and peptide combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov])
- 8. [tert-Butyl 2-Oxopyrrolidine-1-carboxylate | 85909-08-6 | TCI Deutschland GmbH \[tcichemicals.com\]](http://tert-Butyl 2-Oxopyrrolidine-1-carboxylate | 85909-08-6 | TCI Deutschland GmbH [tcichemicals.com])
- 9. chemicalbook.com [chemicalbook.com]
- 10. angenechemical.com [angenechemical.com]

- To cite this document: BenchChem. [Physicochemical properties of Tert-butyl 2-oxopyrrolidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125022#physicochemical-properties-of-tert-butyl-2-oxopyrrolidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com